3-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Description
The compound 3-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid (CAS: 847783-63-5; alternative identifier: 854137-70-5) features a 1,2,4-triazole core substituted at the 4-position with a propenyl group, at the 5-position with a thiophen-2-yl moiety, and at the 3-position with a sulfanylpropanoic acid chain .
Properties
IUPAC Name |
3-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-6-15-11(9-4-3-7-18-9)13-14-12(15)19-8-5-10(16)17/h2-4,7H,1,5-6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMSTRAHMJNVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCCC(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced via an esterification reaction followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid would depend on its specific applications. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, and modulation of biological pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences between the target compound and related 1,2,4-triazole derivatives:
Key Observations :
- Electron-Withdrawing Groups: The fluorobenzylsulfanyl group in ’s compound enhances lipophilicity and steric bulk, favoring COX-2 binding . In contrast, the target compound’s sulfanylpropanoic acid introduces a polar carboxylic acid, likely improving aqueous solubility .
- Thiophene vs. Halogenated aryl groups (e.g., 4-chlorophenyl) may enhance metabolic stability .
Physical and Chemical Properties
- Melting Points : The target compound’s melting point is unreported, but structurally similar 3a () melts at 183–184°C . Carboxylic acid substituents typically lower melting points compared to thione or arylthio analogs .
- Solubility: The sulfanylpropanoic acid group likely increases water solubility, contrasting with hydrophobic methylthio or benzylthio derivatives .
Theoretical and Spectroscopic Studies
Biological Activity
The compound 3-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a member of the triazole family, notable for its diverse biological activities. Its structure includes a triazole ring, a thiophene moiety, and a propanoic acid group, which contribute to its potential in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been tested against various bacterial strains. In one study, derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria at concentrations ranging from 25 to 100 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory activity of triazole derivatives has been extensively studied. In vitro assays using peripheral blood mononuclear cells (PBMC) indicated that compounds related to This compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, reductions in TNF-α production were observed in cultures treated with these compounds, suggesting their potential as anti-inflammatory agents .
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of triazole derivatives have also been evaluated. In a study involving PBMC cultures stimulated with lipopolysaccharides (LPS), derivatives exhibited low toxicity levels (viability > 94%) at high concentrations (up to 100 µg/mL). Furthermore, antiproliferative assays revealed that certain derivatives could inhibit cell proliferation effectively, indicating their potential use in cancer therapy .
Anthelmintic Activity
The anthelmintic properties of triazole derivatives have garnered attention due to their effectiveness against parasitic infections. Compounds structurally related to This compound were tested against nematodes and showed varying degrees of efficacy. The presence of specific substituents was found to enhance or diminish activity compared to other structural analogs.
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. The presence of specific functional groups within the triazole and thiophene rings significantly influences the biological properties:
| Substituent | Effect on Activity |
|---|---|
| Propanoic Acid Group | Reduced antibacterial activity compared to methacrylic analogs |
| 2-Pyridyl Substituents | Increased TNF-α inhibitory activity |
| Thiophene Moiety | Enhanced interaction with biological targets |
These findings suggest that modifications to the compound's structure can lead to improved therapeutic profiles.
Case Study 1: Evaluation of Antimicrobial Properties
A recent study evaluated several triazole derivatives for their antimicrobial effects against common pathogens. The results indicated that compounds with the thiophene moiety displayed superior antibacterial activity compared to those without it. This highlights the significance of structural components in enhancing bioactivity.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory mechanisms, researchers found that certain derivatives reduced TNF-α production by up to 60% in stimulated PBMC cultures. This effect was particularly pronounced in compounds with specific aliphatic substitutions, suggesting a targeted approach for developing anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
